p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester
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Overview
Description
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester is a complex organic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring fused with a benzoic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-aminobenzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and pyrazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar pyrazoline structure but lacks the ethyl ester moiety.
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, with a simpler structure.
1-Phenyl-3-methyl-5-pyrazolone: Another related compound with similar chemical properties .
Uniqueness
The uniqueness of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
24664-52-6 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)15-9-11-16(12-10-15)21-13-18-14(2)22-23(19(18)24)17-7-5-4-6-8-17/h4-13,22H,3H2,1-2H3 |
InChI Key |
RLAOSFVYZNBJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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